molecular formula C21H20N4O2 B2552118 N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097883-20-8

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2552118
CAS No.: 2097883-20-8
M. Wt: 360.417
InChI Key: VHMSJNPPVKFDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a unique structure that includes a pyridazine ring, an azetidine ring, and a benzyloxybenzoyl group, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(25-13-18(14-25)23-20-10-5-11-22-24-20)17-8-4-9-19(12-17)27-15-16-6-2-1-3-7-16/h1-12,18H,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSJNPPVKFDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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